1-Propanone, 3-(4-hydroxybutoxy)-1,3-diphenyl-
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Overview
Description
1-Propanone, 3-(4-hydroxybutoxy)-1,3-diphenyl- is an organic compound with a complex structure that includes both phenyl and hydroxybutoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 3-(4-hydroxybutoxy)-1,3-diphenyl- typically involves the reaction of 1,3-diphenylpropanone with 4-hydroxybutyl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-Propanone, 3-(4-hydroxybutoxy)-1,3-diphenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkoxides or amines can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or amines.
Scientific Research Applications
1-Propanone, 3-(4-hydroxybutoxy)-1,3-diphenyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Propanone, 3-(4-hydroxybutoxy)-1,3-diphenyl- involves its interaction with specific molecular targets. The hydroxyl and carbonyl groups in the compound can form hydrogen bonds and interact with enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(3-Hydroxyphenyl)-1-propanone: Similar structure but lacks the hydroxybutoxy group.
2-(4-Hydroxybutoxy)tetrahydrofuran: Contains a hydroxybutoxy group but has a different core structure.
Uniqueness
1-Propanone, 3-(4-hydroxybutoxy)-1,3-diphenyl- is unique due to the presence of both phenyl and hydroxybutoxy groups, which confer distinct chemical and physical properties. This combination of functional groups makes it versatile for various applications in research and industry.
Properties
CAS No. |
652146-07-1 |
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Molecular Formula |
C19H22O3 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
3-(4-hydroxybutoxy)-1,3-diphenylpropan-1-one |
InChI |
InChI=1S/C19H22O3/c20-13-7-8-14-22-19(17-11-5-2-6-12-17)15-18(21)16-9-3-1-4-10-16/h1-6,9-12,19-20H,7-8,13-15H2 |
InChI Key |
OCPJORLIUPSGAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)OCCCCO |
Origin of Product |
United States |
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